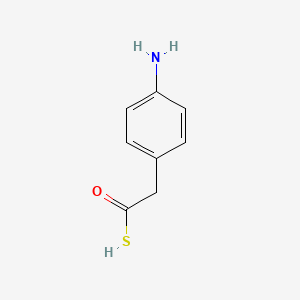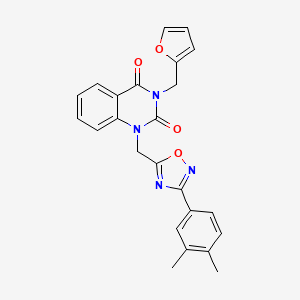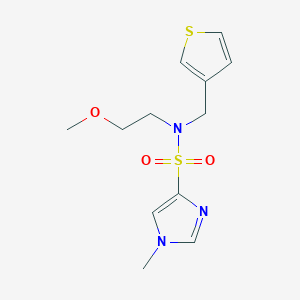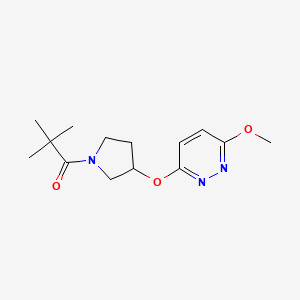
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, commonly known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of drugs. It is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects. However, it is important to note that MPDPV is a highly addictive and dangerous drug that can lead to severe health consequences.
Mécanisme D'action
MPDPV acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the drug's stimulating and euphoric effects. MPDPV has also been found to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects
MPDPV has been found to produce a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, hyperthermia, and dehydration. It has also been found to cause agitation, paranoia, and hallucinations. Long-term use of MPDPV can lead to addiction, psychosis, and other severe health consequences.
Avantages Et Limitations Des Expériences En Laboratoire
MPDPV has been used in scientific research to study its effects on the central nervous system. However, there are limitations to using MPDPV in lab experiments. The drug is highly addictive and can lead to severe health consequences, making it difficult to conduct long-term studies. Additionally, the use of MPDPV in lab experiments raises ethical concerns due to its potential for abuse.
Orientations Futures
There are several future directions for research on MPDPV. One area of study could focus on developing treatments for addiction to the drug. Another area of study could explore the potential use of MPDPV as a therapeutic agent for certain medical conditions. Additionally, further research could be conducted to better understand the long-term effects of MPDPV on the brain and body.
Conclusion
In conclusion, MPDPV is a synthetic cathinone that has gained popularity among recreational drug users due to its euphoric and stimulating effects. However, it is important to note that MPDPV is a highly addictive and dangerous drug that can lead to severe health consequences. Scientific research on MPDPV has focused on studying its effects on the central nervous system, including its mechanism of action and biochemical and physiological effects. Further research is needed to better understand the long-term effects of MPDPV on the brain and body and to develop treatments for addiction to the drug.
Méthodes De Synthèse
The synthesis of MPDPV involves the reaction between 3',4'-methylenedioxypropiophenone (MDP2P) and pyrrolidine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain pure MPDPV.
Applications De Recherche Scientifique
MPDPV has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the drug's stimulating and euphoric effects. MPDPV has also been found to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Propriétés
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)13(18)17-8-7-10(9-17)20-12-6-5-11(19-4)15-16-12/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKUSVFYERMMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



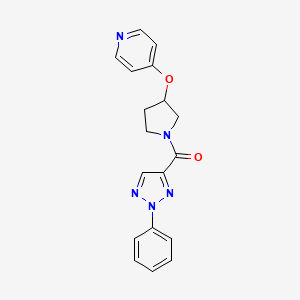
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)
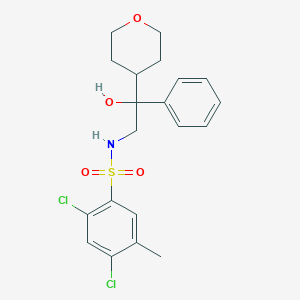
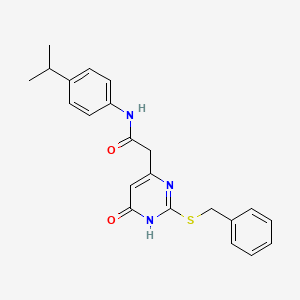
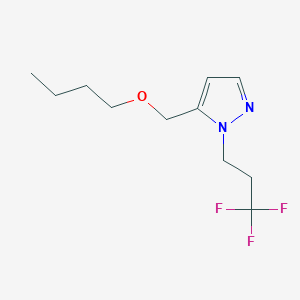


![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)
